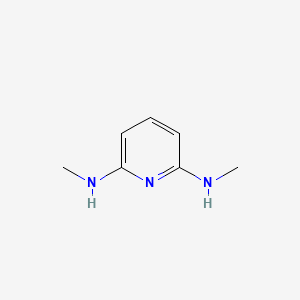

2,6-Bis(methylamino)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

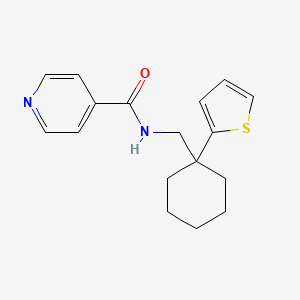

“2,6-Bis(methylamino)pyridine” is an organic compound with the molecular formula C7H11N3 . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

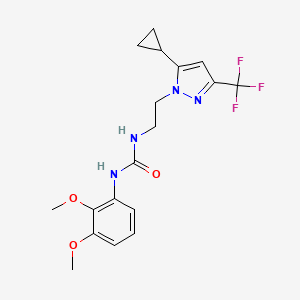

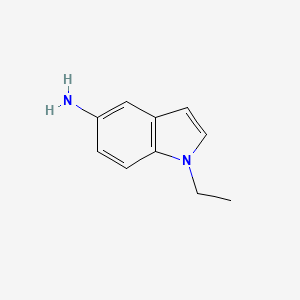

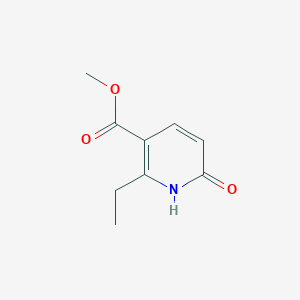

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

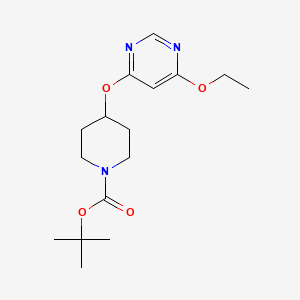

Molecular Structure Analysis

The molecular weight of “this compound” is 137.18 g/mol . The IUPAC name for this compound is 2-N,6-N-dimethylpyridine-2,6-diamine .

Chemical Reactions Analysis

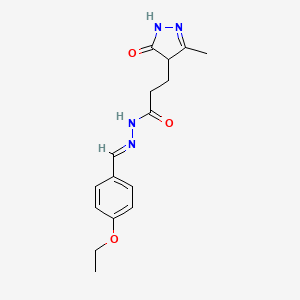

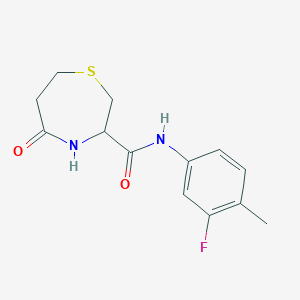

“this compound” serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives . A number of new hydrazones bearing pyridine-2,6-bis-carboxamides were synthesized and elucidated by spectral and elemental analysis .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37 Ų and a complexity of 84.9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Agents

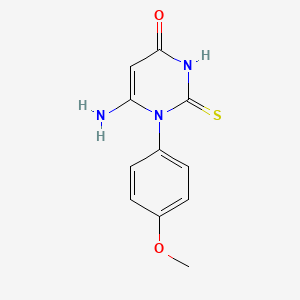

- Schiff Bases Synthesis : A study demonstrated the synthesis of Schiff bases derived from pyridine-bridged 2,6-bis-carboxamide, starting from 2,6-pyridinedicarbonyl dichloride and methyl ester of L-alanine or 2-methyl-alanine. These compounds showed significant antimicrobial activity, comparable to standard antibiotics like streptomycin and fusidic acid (Al-Omar & Amr, 2010).

Chemical Sensing

- Fluoride Ion Detection : 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for detecting fluoride ions. The binding with anionic guest species like fluoride ions was studied using various spectroscopic techniques (Chetia & Iyer, 2008).

Material Science

- Polyimide Synthesis : Novel polyimides derived from pyridine-containing aromatic dianhydride were synthesized. These polyimides exhibited good solubility, thermal stability, and mechanical properties, making them useful for various applications (Wang et al., 2006).

Catalysis and Ligand Synthesis

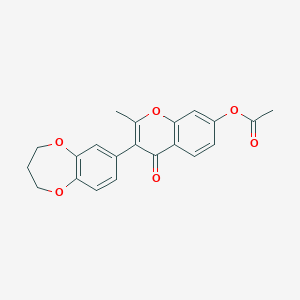

- Azacalixarene Preparation : Palladium-catalyzed aryl amination of 2,6-dibromopyridine with 2,6-bis(methylamino)pyridine led to the creation of new azacalix n pyridines. These macrocycles were characterized for their molecular structure, conformation, and complexation behavior (Miyazaki et al., 2002).

Luminescence and Optical Properties

- Luminescent Cadmium Complexes : New luminescent cadmium(II) complexes were synthesized using 2,6-bis(iminoalkyl)pyridine derivatives. These complexes showed fluorescent emissions, indicating potential for applications in optical and electronic devices (Fan et al., 2004).

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

2-N,6-N-dimethylpyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-8-6-4-3-5-7(9-2)10-6/h3-5H,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLKXMKIKWXYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40263-64-7 |

Source

|

| Record name | 2-N,6-N-dimethylpyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)